molecular formula C11H20N2O4S3 B562528 N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine CAS No. 334829-66-2

N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine

Cat. No. B562528
M. Wt: 340.5
InChI Key: IIHBKTCHILXGOT-KMYGYIBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine” is a chemical compound with the molecular formula C11H20N2O4S3 . It has an average mass of 340.483 Da and a monoisotopic mass of 340.058502 Da . This compound is not intended for human or veterinary use but is available for research purposes.


Physical And Chemical Properties Analysis

“N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine” has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 85.9±0.3 cm3 . The compound has 6 H bond acceptors, 3 H bond donors, and 11 freely rotating bonds . Its polar surface area is 172 Å2, and it has a polarizability of 34.1±0.5 10-24cm3 . The surface tension is 69.9±3.0 dyne/cm, and the molar volume is 248.3±3.0 cm3 .

Scientific Research Applications

  • Synthesis of Peptides and Proteins : This compound has been used in the synthesis of complex peptides and proteins, such as insulin analogs, by facilitating stepwise, sequentially directed disulfide bond formation. This approach is broadly applicable to cysteine-rich peptides, influencing their bioactivity (Wu et al., 2017).

  • Catalysis in Biochemical Reactions : It plays a role in the N-acetylation of thioethers of L-cysteine, a key step in mercapturic acid biosynthesis, which is essential in detoxification pathways (Duffel & Jakoby, 1982).

  • Antioxidant and Cytoprotective Effects : Studies have highlighted its role in generating hydrogen sulfide and sulfane sulfur species, contributing to its antioxidative and cytoprotective effects. This process is significant in cell protection against oxidative stress (Ezeriņa et al., 2018).

  • Therapeutic Applications : Research suggests its use in multiple clinical applications, including as a mucolytic agent, a glutathione precursor with antioxidant activities, and potential use in neurodegenerative diseases due to its neuroprotective properties (Millea, 2009); (Tardiolo et al., 2018).

  • Potential in Cancer Prevention : N-Acetyl-l-Cysteine has been proposed for cancer prevention due to its protective mechanisms and its ability to stimulate antioxidant pathways (Flora et al., 2004).

  • Biochemical Analysis : It has been involved in the synthesis of S-trifluoromethyl-containing α-amino acids, demonstrating its utility in creating structurally diverse compounds for biochemical applications (Langlois et al., 1994).

properties

IUPAC Name

2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHBKTCHILXGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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